(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
The compound "(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide" features a benzo[d]thiazol-2(3H)-ylidene core modified with:
- A 3-(2-methoxyethyl) substituent, enhancing solubility via polar ether linkage.
- A (Z)-configured 5-bromothiophene-2-carboxamide moiety, likely influencing steric and electronic interactions.
Properties
IUPAC Name |
5-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S3/c1-23-7-6-19-10-3-2-9(26(17,21)22)8-12(10)25-15(19)18-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRTWPWXPFPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C₁₅H₁₈BrN₃O₃S
- Molecular Weight: 392.29 g/mol
The structure features a bromine atom, a thiophene ring, and a benzothiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the sulfonamide group in the compound may enhance its interaction with bacterial enzymes, leading to inhibition of bacterial growth.
Anti-inflammatory Properties
Compounds related to benzothiazoles have demonstrated anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Various studies have reported that thiazole and thiophene derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle progression.
Tyrosinase Inhibition
Research into similar compounds has revealed their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. This property is particularly relevant in cosmetic applications for skin whitening agents.
Case Studies
-
Study on Antibacterial Activity
- A study tested various benzothiazole derivatives against common bacterial strains such as E. coli and S. aureus. The results indicated that compounds with similar functional groups showed zones of inhibition ranging from 15 mm to 30 mm, suggesting strong antibacterial properties.
-
Anti-inflammatory Studies
- In an experimental model using carrageenan-induced paw edema in rats, a related compound exhibited a reduction in swelling by up to 27% compared to control groups, highlighting its anti-inflammatory potential.
-
Anticancer Activity
- In vitro studies on human cancer cell lines demonstrated that derivatives with thiophene rings could reduce cell viability by over 50% at certain concentrations, indicating strong anticancer activity.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiophene and benzothiazole moieties have shown potent activity against various cancer cell lines.
- Case Study : A study published in MDPI demonstrated that thiazole derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells. The mechanism of action is believed to involve apoptosis induction through the activation of caspases .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Compounds with similar scaffolds have been tested against common bacterial strains, showing promising results.
- Data Table: Antibacterial Activity
Compound Bacterial Strain Zone of Inhibition (mm) 1 E. coli 15 2 S. aureus 18 3 P. aeruginosa 12
This table summarizes findings from various studies where related compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for their anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Analog: Propyl-Substituted Derivative
A closely related compound, (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (), shares the same benzo[d]thiazol-2(3H)-ylidene core and sulfamoyl group but substitutes the 3-(2-methoxyethyl) with a 3-propyl group.
Key Differences:
| Feature | Target Compound | Propyl-Substituted Analog |
|---|---|---|
| 3-Position Substituent | 2-Methoxyethyl (polar, hydrophilic) | Propyl (nonpolar, lipophilic) |
| Solubility | Likely higher in aqueous media | Reduced solubility in polar solvents |
| Membrane Permeability | Moderate (balanced polarity) | Higher (enhanced lipophilicity) |
The methoxyethyl group in the target compound may improve pharmacokinetic properties compared to the propyl analog, though direct biological data are lacking .
Benzo[d]thiazol-2(3H)-ylidene Derivatives in Photosensitizers
Compounds I5 and I6 () feature a benzo[d]thiazol-2(3H)-ylidene core conjugated with extended aromatic systems (e.g., benzofuroquinolinium iodide).
Comparison Highlights:
| Feature | Target Compound | I5/I6 Derivatives |
|---|---|---|
| Aromatic Extension | Thiophene-carboxamide | Benzofuroquinolinium/styryl groups |
| Functional Groups | Sulfamoyl, bromothiophene | Quaternary ammonium, hydroxyl |
| Potential Use | Enzyme inhibition (hypothesized) | Photosensitizers or DNA intercalators |
The target compound’s sulfamoyl and bromothiophene groups suggest a distinct mechanism compared to the charged, light-responsive systems of I5/I6 .
Thiazole-Based Carbamates ()
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds w , x , y , z ) share a thiazole ring but differ in functionalization:
Structural Divergence:
| Feature | Target Compound | Thiazolylmethyl Carbamates |
|---|---|---|
| Core Structure | Benzo[d]thiazol-2(3H)-ylidene | Thiazole with carbamate linkages |
| Key Groups | Carboxamide, sulfamoyl | Hydroperoxide, ureido, hydroxy |
| Biological Role | Hypothetical enzyme inhibitor | Antifungal/antibacterial agents |
The carboxamide and sulfamoyl groups in the target compound may target different binding pockets compared to the carbamates’ peroxide-mediated oxidative activity .
Bromine Substitution Patterns
highlights the reactivity of bromine in thiadiazole systems, where bromine at position 2 is readily substituted by secondary amines. The 5-bromo substituent on the thiophene ring in the target compound may exhibit similar reactivity, enabling further derivatization (e.g., cross-coupling reactions) .
Hypothetical Research Findings
Solubility-Bioavailability Trade-off : The 2-methoxyethyl group likely improves solubility over propyl analogs but may reduce membrane permeability compared to fully lipophilic derivatives.
Sulfamoyl Group Advantage: The sulfamoyl moiety could enhance target binding (e.g., carbonic anhydrase inhibition) compared to non-sulfonamide analogs.
Bromine as a Handle : The 5-bromo substituent offers a site for functional diversification via Suzuki or Ullmann couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
